molecular formula C11H23N3O5 B609268 m-PEG5-azide CAS No. 1202681-04-6

m-PEG5-azide

Cat. No. B609268
M. Wt: 277.32
InChI Key: GRQHYZOCCBXIMP-UHFFFAOYSA-N
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Description

M-PEG5-azide is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group . It can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of m-PEG5-azide involves the use of copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular weight of m-PEG5-azide is 277.32 . Its molecular formula is C11H23N3O5 . The SMILES representation is COCCOCCOCCOCCOCCN=[N+]=[N-] .


Chemical Reactions Analysis

M-PEG5-azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Scientific Research Applications

1. Imaging and Drug Delivery

  • A study by Kim et al. (2015) describes the use of m-PEG5-azide derivatives in positron emission tomography (PET) imaging. Specifically, di-cRGD-PEG5-ADIBOT-F, a derivative, showed high binding affinity and successful visualization of tumors with good contrast in vivo (Kim et al., 2015).

2. Polymer and Nanoparticle Synthesis

  • Semple et al. (2016) discuss the synthesis of functionalized PEG azides, highlighting their growing applications in conjugation chemistry and targeted drug delivery, especially in nanoparticle-forming polymeric systems (Semple et al., 2016).

3. Biomedical Applications

  • Inada et al. (1995) explored how chemical modification with PEG or PM can tailor the molecular properties of therapeutic proteins for improved biostability, reduced immunoreactivity, and extended clearance times (Inada et al., 1995).
  • Jiang et al. (2018) utilized m-PEG5-azide in the fabrication of fluorescent organic nanoparticles with potential biomedical applications, especially in biological imaging (Jiang et al., 2018).

4. Bioorthogonal Chemistry

  • Xie et al. (2018) demonstrated the application of m-PEG5-azide in bioorthogonal reactions, such as the Staudinger reaction, for efficient bioconjugations including protein PEGylation (Xie et al., 2018).

5. Antifouling Coatings and Hydrogels

  • Flavel et al. (2013) utilized PEG derivatives in antifouling coatings, demonstrating their effectiveness in reducing protein adsorption and improving biocompatibility on silicon surfaces (Flavel et al., 2013).
  • Liu et al. (2009) synthesized biodegradable PEG-peptide hydrogels using Click chemistry, with potential applications in cell-based wound healing (Liu et al., 2009).

6. Molecular Modification and Functionalization

  • Zhang et al. (2020) discussed the synthesis of branched monodisperse oligoethylene glycols and their application in creating 19F MRI-traceable biomaterials (Zhang et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, Azide-PEG5-Tos, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

1-azido-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQHYZOCCBXIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG5-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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